1-(2-(环丙基氨基)-2-氧代乙酰)哌啶-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

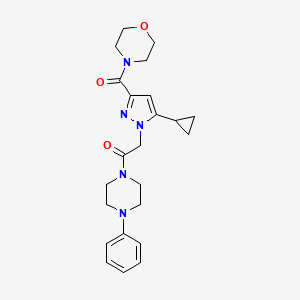

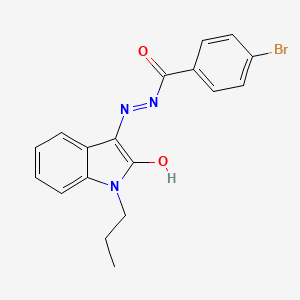

The compound “1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide” is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors . They have also shown to relieve pain and achieve analgesia in mice .

Synthesis Analysis

The synthesis of piperidine-4-carboxamide derivatives involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and 1H NMR .Molecular Structure Analysis

The molecular structure of piperidine-4-carboxamide derivatives was confirmed by different techniques such as IR and 1H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine-4-carboxamide derivatives include amino-dechlorination and amino-dealkoxylation .Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine-4-carboxamide include a white powder appearance, a molecular formula of C12H15N3O5S, a molecular weight of 349.8, a melting point of 237 °C, and a UV λ max of 270nm .科学研究应用

Synthesis and Pharmacological Applications

Piperidine derivatives, such as 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide, play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids. The synthesis of these compounds is crucial for the development of new drugs, and recent advances have focused on intra- and intermolecular reactions to form various piperidine derivatives .

Cancer Therapy

The abnormal activation of the FGFR signaling pathway is a key factor in various types of tumors. Piperidine derivatives have been shown to inhibit this pathway, making them attractive candidates for cancer therapy. Research has been conducted on derivatives with potent activities against FGFR1, 2, and 3, which are crucial in the progression and development of several cancers .

Drug Construction

Piperidine-containing compounds are important building blocks for drug construction. Their synthesis has been widespread due to their significance in forming heterocyclic compounds that are prevalent in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological Activity

The biological activity of piperidine derivatives is a field of intense study. These compounds have been evaluated for their potential as drugs, with a focus on their pharmacological activity. The biological evaluation includes testing for various biological activities, which is essential for the discovery of new therapeutic agents .

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Targeting FGFRs is an effective strategy for cancer therapy due to their role in cell proliferation, migration, and angiogenesis. Piperidine derivatives have been developed as potent FGFR inhibitors, showing promise in inhibiting cancer cell proliferation and inducing apoptosis .

Organ Development and Signal Transduction

Piperidine derivatives are involved in signal transduction pathways that regulate organ development, cell proliferation, and migration. The FGF–FGFR axis, in particular, is a target for therapeutic intervention, and piperidine derivatives have been studied for their role in these processes .

作用机制

Target of Action

The primary target of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide is DNA gyrase, a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) into the DNA molecule, thereby facilitating the unwinding of the DNA helix .

Mode of Action

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide interacts with DNA gyrase, inhibiting its activity . This interaction prevents the enzyme from introducing negative supercoils into the DNA molecule, thereby inhibiting DNA replication .

Biochemical Pathways

The inhibition of DNA gyrase by 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide affects the DNA replication pathway . This disruption can lead to the cessation of cell growth and division, ultimately leading to cell death .

Pharmacokinetics

Similar compounds have been reported to have good oral bioavailability . The impact of ADME properties on the bioavailability of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide would need further investigation.

Result of Action

The molecular effect of 1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide’s action is the inhibition of DNA gyrase, leading to the disruption of DNA replication . On a cellular level, this can result in the inhibition of cell growth and division, potentially leading to cell death .

安全和危害

未来方向

属性

IUPAC Name |

1-[2-(cyclopropylamino)-2-oxoacetyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O3/c12-9(15)7-3-5-14(6-4-7)11(17)10(16)13-8-1-2-8/h7-8H,1-6H2,(H2,12,15)(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSGNWAZRJOCHLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C(=O)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Cyclopropylamino)-2-oxoacetyl)piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 4-{4-[4-(4-fluorophenyl)-2-pyrimidinyl]phenoxy}butanoate](/img/structure/B2557853.png)

![5-(cyclopentylthio)-1,3-dimethyl-7-propylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557855.png)

![ethyl 2-(3-(4-fluorobenzyl)-1,6,7-trimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2557856.png)

![4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2557857.png)

![1-(2,5-dimethoxyphenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2557858.png)

![3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2557863.png)

![Ethyl 3-bromo-1h-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2557867.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2557868.png)